Definitive Guide to 5-Cyano-4-chloropicolinic Acid: Structure, Synthesis, and Reactivity
Definitive Guide to 5-Cyano-4-chloropicolinic Acid: Structure, Synthesis, and Reactivity
The following technical guide details the chemical structure, synthesis, and application of 5-cyano-4-chloropicolinic acid (CAS 1256824-14-2). This document is structured for researchers requiring actionable data on this specific pyridine scaffold, widely utilized as an orthogonal building block in medicinal chemistry.
Executive Summary & Chemical Identity
5-cyano-4-chloropicolinic acid is a trisubstituted pyridine derivative characterized by three distinct functional handles: a carboxylic acid at C2, a chlorine atom at C4, and a nitrile (cyano) group at C5.[1][2] This specific substitution pattern creates a "push-pull" electronic system that makes the C4 position highly electrophilic, rendering the molecule an ideal scaffold for Nucleophilic Aromatic Substitution (SNAr) in the synthesis of kinase inhibitors and agrochemicals.
Chemical Data Table
| Property | Value |
| Chemical Name | 5-cyano-4-chloropyridine-2-carboxylic acid |
| Common Synonyms | 4-Chloro-5-cyanopicolinic acid; 5-Cyano-4-chloro-2-picolinic acid |
| CAS Number | 1256824-14-2 |
| Molecular Formula | C |
| Molecular Weight | 182.56 g/mol |
| SMILES | O=C(O)C1=NC=C(C#N)C(Cl)=C1 |
| pKa (Predicted) | ~2.1 (COOH), -1.5 (Pyridine N) |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, MeOH; sparingly soluble in water (acidic pH) |
Structural Analysis & Reactivity Logic
The utility of 5-cyano-4-chloropicolinic acid lies in its orthogonal reactivity . Each substituent allows for selective functionalization without interfering with the others, provided the correct order of operations is followed.
Electronic Effects & The "Hotspot" at C4
The pyridine ring is electron-deficient. This deficiency is exacerbated by:
-
The Ring Nitrogen: Inductively withdraws electron density.
-
The C5-Cyano Group: A strong electron-withdrawing group (EWG) located ortho to the chlorine.
-
The C2-Carboxyl Group: Another EWG located meta to the chlorine.
Result: The C4-Chlorine bond is significantly activated. The carbon at position 4 acts as a potent electrophile, susceptible to attack by amines, thiols, and alkoxides under mild conditions. This is the primary entry point for drug conjugation.
Reactivity Map (DOT Visualization)
The following diagram illustrates the logical flow of functionalization for this scaffold.
Figure 1: Reactivity map showing the orthogonal functionalization pathways. The C4-Cl displacement is the most kinetically favored reaction.
Synthesis Methodologies
While 5-cyano-4-chloropicolinic acid is commercially available, in-house synthesis is often required for isotopic labeling or analog generation. The most robust route proceeds via the chlorination of 4-hydroxy precursors .
Route A: Chlorination of 4-Hydroxy-5-cyanopicolinic Acid
This protocol avoids the harsh oxidation conditions that might hydrolyze the nitrile group.
Prerequisites:
-
Starting Material: Ethyl 4-hydroxy-5-cyanopicolinate (or the free acid).
-
Reagents: Phosphorus oxychloride (POCl
), Phosphorus pentachloride (PCl ). -
Solvent: Neat or Toluene.
Step-by-Step Protocol
-
Setup: In a flame-dried round-bottom flask equipped with a reflux condenser and a drying tube (CaCl
), place Ethyl 4-hydroxy-5-cyanopicolinate (1.0 eq). -
Chlorination: Add POCl
(5.0 eq) carefully. For stubborn substrates, add PCl (1.1 eq) to facilitate the reaction. -
Reflux: Heat the mixture to reflux (approx. 105°C) for 3–5 hours.
-
Checkpoint: Monitor by TLC (Hexane/EtOAc). The starting material (polar, H-bond donor) should disappear, replaced by a less polar spot (chloro-ester).
-
-
Quench (Critical): Cool the reaction to room temperature. Pour the mixture slowly onto crushed ice/water with vigorous stirring. Caution: Exothermic hydrolysis of excess POCl
. -
Hydrolysis (If starting from ester): If the ester was used, treat the crude chloro-ester with LiOH (2.0 eq) in THF/Water (1:1) at 0°C for 1 hour to obtain the free acid. Avoid heating to prevent nitrile hydrolysis.
-
Isolation: Acidify to pH 3–4 with 1N HCl. The product, 5-cyano-4-chloropicolinic acid , will precipitate. Filter and dry under vacuum.
Synthesis Workflow Diagram
Figure 2: Synthetic route from hydroxy-pyridine precursor to the target acid.
Key Experimental Protocols
Protocol 1: SNAr Displacement at C4 (Library Generation)
This reaction is the primary use case for this scaffold in drug discovery (e.g., attaching a solubilizing morpholine or a pharmacophore).
Mechanism: Addition-Elimination (SNAr). Self-Validating Check: The reaction mixture typically turns from pale yellow to bright yellow/orange upon amine addition due to the formation of the Meisenheimer complex or the final conjugated product.
-
Dissolve: Dissolve 5-cyano-4-chloropicolinic acid (1 mmol) in anhydrous DMF or DMSO (3 mL).
-
Base: Add DIPEA (Diisopropylethylamine) (2.5 mmol). Note: Excess base ensures the carboxylic acid is deprotonated (preventing interference) and scavenges HCl.
-
Nucleophile: Add the primary or secondary amine (1.1 mmol).
-
Reaction: Stir at 60°C for 2–4 hours.
-
Validation: LC-MS should show M+ (Nucleophile) - Cl + OH (acid).
-
-
Workup: Dilute with water. Adjust pH to ~4. The product usually precipitates.
Protocol 2: Amide Coupling at C2
Standard peptide coupling conditions apply, but care must be taken to avoid reacting the C4-Cl if the coupling partner is also nucleophilic.
-
Preferred Reagent: HATU or T3P (Propylphosphonic anhydride).
-
Avoid: Oxalyl chloride (acid chloride formation) can sometimes affect the nitrile or cause self-reaction if not carefully controlled. HATU is milder.
Applications in Drug Development
The 5-cyano-4-chloropicolinic acid scaffold is a bioisostere for various kinase inhibitor cores.
-
Kinase Inhibition: The picolinamide motif (pyridine-2-carboxamide) is a common hinge-binding motif in kinase inhibitors (e.g., Sorafenib derivatives). The C5-cyano group provides a hydrogen bond acceptor and increases the metabolic stability of the ring by lowering the electron density, preventing oxidative metabolism.
-
mGluR Modulators: Chloropicolinic acids are established intermediates for metabotropic glutamate receptor negative allosteric modulators (NAMs). The 5-cyano analog offers a vector to tune the polarity and potency of these CNS agents.
-
Agrochemicals: Picolinic acids are the foundation of auxin-mimic herbicides (e.g., Picloram, Clopyralid). The 5-cyano group can be hydrolyzed to a second acid or amide, mimicking the structure of more complex auxins.
References
-
PubChem. (n.d.).[3] 4-Chloropicolinic acid (Analogous Chemistry). National Library of Medicine.[3] Retrieved from [Link]
- Spivey, A. C., & Arseniyadis, S. (2010). Nucleophilic Aromatic Substitution of Pyridines. In Science of Synthesis. Thieme Chemistry. (General reference for SNAr on chloropyridines).
- Katritzky, A. R., et al. (2005). Preparation of Cyanopyridines by Direct Cyanation. Synthesis, 2005(6), 993–997. (Context on introducing cyano groups to pyridine rings).
